[1-(Benzyloxy)propoxy]benzene
Description
Contextualization within Contemporary Ether Chemistry Research
Contemporary research in ether chemistry is vibrant and multifaceted, extending far beyond simple synthesis. Scientists are exploring the role of ether linkages in advanced materials, such as polymers, and their applications in medicinal chemistry. numberanalytics.comresearchgate.net The stability of the ether bond makes these compounds valuable as intermediates and as structural motifs in pharmacologically active molecules. numberanalytics.com The investigation of a specific, non-commercialized ether like [1-(Benzyloxy)propoxy]benzene is situated within this broader effort to expand the library of known ether structures and to understand how nuanced structural changes impact chemical behavior.
Historical Trajectories and Current Trends in Benzylic and Propoxy Ether Synthesis and Reactivity Studies
The synthesis of ethers has a long history, with the Williamson ether synthesis being a foundational method. numberanalytics.com This reaction, involving an alkoxide and a primary alkyl halide, remains a staple for creating ether linkages. numberanalytics.com For benzylic ethers specifically, this method is widely used, often employing benzyl (B1604629) bromide in the presence of a base. organic-chemistry.org
Current trends in the synthesis of benzylic and propoxy ethers are moving towards more efficient and selective methods. These include:
Catalytic Systems: The use of transition metal catalysts, such as those based on copper or gold, has enabled novel synthetic routes. rsc.orgjst.go.jp For instance, gold-catalyzed reactions of terminal alkynes with acetals have been developed to produce propargylic ethers. jst.go.jp
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of benzylic ethers, allowing for the formation of new carbon-carbon bonds under mild conditions. nih.govrsc.org
Oxidative Reactions: The selective oxidation of benzylic ethers to form esters is an area of active research, with novel catalytic systems being developed to achieve high yields and selectivity at room temperature. rsc.orgacs.org
Reductive Methods: Efficient one-pot methods for the synthesis of unsymmetrical ethers from the reductive deoxygenation of esters have been developed using systems like InBr3/Et3SiH. organic-chemistry.org
Reactivity studies of benzylic ethers have largely focused on their cleavage and functionalization. The benzylic position is susceptible to oxidation and can be cleaved under various conditions. organic-chemistry.orgresearchgate.net Furthermore, nickel-catalyzed cross-coupling reactions of benzylic ethers have been shown to proceed with high stereospecificity, offering a powerful method for constructing complex molecules. acs.org
Overview of Advanced Scientific Methodologies for Comprehensive Investigation of this compound
A thorough investigation of this compound would necessitate the use of a suite of advanced analytical techniques to elucidate its structure and properties.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential for confirming the structure. nih.gov The chemical shifts and coupling patterns of the protons on the benzyl and propyl groups, as well as the aromatic protons, would provide definitive structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic C-O-C stretching vibrations of the ether linkages, as well as the aromatic C-H and aliphatic C-H stretching and bending modes. numberanalytics.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and to study fragmentation patterns, which can provide further structural confirmation. numberanalytics.commdpi.com
Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for analyzing the purity of the synthesized compound and for separating it from any starting materials or byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), offers another powerful method for purification and analysis, especially for tracking reaction progress. mdpi.com
Computational Chemistry:
Density Functional Theory (DFT) calculations could be used to predict the compound's three-dimensional structure, conformational energies, and spectroscopic properties, providing a theoretical framework to complement experimental results. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
923035-49-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-phenoxypropoxymethylbenzene |
InChI |
InChI=1S/C16H18O2/c1-2-16(18-15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
InChI Key |
YSUBTNKICICGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 1 Benzyloxy Propoxy Benzene
Development of Novel Synthetic Pathways for [1-(Benzyloxy)propoxy]benzene
The construction of this compound can be approached through several strategic disconnections. The most logical and widely applicable method is the Williamson ether synthesis, a robust and well-established reaction for forming carbon-oxygen bonds. organic-chemistry.org This method involves the reaction of an alkoxide with a suitable alkyl halide.
The retrosynthetic analysis of this compound reveals two primary pathways originating from key precursor molecules:
Pathway A: Reaction of a phenoxide with a halo-propoxy-benzyl ether.
Pathway B: Reaction of a propoxy-phenoxide with benzyl (B1604629) halide.
Pathway B is generally preferred due to the higher reactivity of benzyl halides in nucleophilic substitution reactions compared to other alkyl halides, and the ready availability of the precursor, 4-propoxyphenol (B92817).
The key precursor molecules for the synthesis of this compound via Pathway B are:
4-Propoxyphenol: This serves as the nucleophilic precursor after deprotonation. It can be synthesized from hydroquinone (B1673460) and a propyl halide.
Benzyl Bromide: This is the electrophilic partner, providing the benzyl group. It is commercially available and highly reactive.
Base: A suitable base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.gov
Solvent: An appropriate solvent is needed to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like acetone (B3395972), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically employed. nih.gov
An alternative approach, Pathway A, would involve the synthesis of a 1-(benzyloxy)-4-halopropane, which is a multi-step process itself, making Pathway B more efficient.
Table 1: Precursor Molecules for the Synthesis of this compound via Williamson Ether Synthesis
| Precursor Molecule | Role | Structure |
| 4-Propoxyphenol | Nucleophile Precursor | C₉H₁₂O₂ |
| Benzyl Bromide | Electrophile | C₇H₇Br |
| Potassium Carbonate | Base | K₂CO₃ |
| Acetone | Solvent | C₃H₆O |
Base and Solvent System: The combination of a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is a common and effective choice for the etherification of phenols. google.comsemanticscholar.org Stronger bases like sodium hydride in THF can also be used and may lead to faster reaction rates, but they require stricter anhydrous conditions. nih.gov The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), can enhance the reaction rate and yield, particularly in biphasic systems or when using solid bases. ias.ac.in
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. google.com For instance, using acetone as a solvent, the reaction would be conducted at its boiling point of 56°C. Reaction times can vary from a few hours to overnight, and the progress is typically monitored by thin-layer chromatography (TLC) to determine the point of completion. google.com
Stoichiometry: Using a slight excess of the alkylating agent (benzyl bromide) can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification.
A study on the synthesis of related aryl benzyl ethers demonstrated that using potassium hydroxide (B78521) as a solid base in a solvent-free condition can also be highly efficient. ias.ac.in
Table 2: Representative Reaction Conditions for Analogous Williamson Ether Synthesis
| Reaction | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylation of 4-methoxyphenol | K₂CO₃ | Acetone | Reflux | >95 | google.com |
| Benzylation of 1-decanol | KOH | None | Room Temp | 95 | ias.ac.in |
| Etherification with Benzyl Bromide | NaH | DMF | 0 to RT | High | nih.gov |
Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net The synthesis of this compound can be made more sustainable by considering several factors:
Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is the inorganic salt (e.g., KBr), which is generally less hazardous than organic byproducts. rsc.org
Use of Greener Solvents: Traditional solvents like DMF are effective but have associated health and environmental concerns. Exploring greener alternatives such as propylene (B89431) carbonate or conducting the reaction under solvent-free conditions can significantly improve the sustainability of the process. nih.gov Recent studies have shown the effectiveness of iron(III) chloride as a catalyst for the etherification of benzyl alcohols in the green solvent propylene carbonate. nih.gov
Catalytic Approaches: While the traditional Williamson synthesis is not catalytic, alternative methods for ether synthesis are being developed that utilize catalysts. For example, iron(II/III) chloride has been used to catalyze the symmetrical and nonsymmetrical etherification of benzyl alcohols. nih.gov
Energy Efficiency: Employing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ias.ac.in
A notable green approach is the use of a surfactant as a catalyst in an aqueous medium for Williamson synthesis, which circumvents the need for volatile organic solvents. researchgate.net
Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereoselectivity
Mechanistic Elucidation of Formation Reactions
The formation of this compound via the Williamson ether synthesis proceeds through a well-understood Sₙ2 (bimolecular nucleophilic substitution) mechanism.
The key reactive intermediate in this synthesis is the 4-propoxyphenoxide ion . This intermediate is formed in the first step of the reaction through the deprotonation of 4-propoxyphenol by a base.
Step 1: Deprotonation to form the phenoxide intermediate 4-Propoxyphenol + Base ⇌ 4-Propoxyphenoxide⁻ + [Base-H]⁺
This phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom, which is delocalized into the aromatic ring. The formation of this intermediate can be confirmed spectroscopically, for instance, by observing changes in the UV-Vis or NMR spectrum upon addition of the base.
The reaction then proceeds via the nucleophilic attack of the phenoxide on the electrophilic carbon of benzyl bromide.
Step 2: Nucleophilic attack by the phenoxide 4-Propoxyphenoxide⁻ + Benzyl Bromide → this compound + Br⁻
The reaction involves a transition state where the new C-O bond is forming concurrently as the C-Br bond is breaking. No other stable intermediates are typically formed in this concerted Sₙ2 step.
In some alternative synthetic strategies, such as those involving photoredox catalysis, radical cation intermediates of the benzylic precursor could be involved. researchgate.net
The Williamson ether synthesis is a classic example of an Sₙ2 reaction, and its kinetics are well-established. The rate of the reaction is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (the alkyl halide).
The rate law for the formation of this compound can be expressed as:
Rate = k [4-Propoxyphenoxide⁻] [Benzyl Bromide]
where:
k is the second-order rate constant.
[4-Propoxyphenoxide⁻] is the concentration of the 4-propoxyphenoxide ion.
[Benzyl Bromide] is the concentration of benzyl bromide.
Kinetic studies of analogous Sₙ2 reactions have confirmed this second-order behavior. The rate can be monitored by techniques such as HPLC or GC-MS to measure the disappearance of reactants or the appearance of the product over time.
Research on this compound and Its Synthetic Methodologies Remains Undocumented
Extensive searches for the chemical compound "this compound" have yielded no specific scientific literature, synthetic methodologies, or computational studies directly pertaining to this molecule. The requested detailed analysis of its synthesis, including mechanistic investigations and stereoselective approaches, cannot be provided as there is no available data for this particular compound in the public domain.
Scientific databases and chemical literature searches returned information on structurally related but distinct compounds, such as 1-(Benzyloxy)-4-(3-bromopropoxy)benzene and 1-Benzyloxy-3-(3-methoxy-propoxy)-benzene. While these compounds share some structural motifs with the requested molecule, such as the benzyloxy group, they are different chemical entities with their own unique properties and synthetic pathways. The synthesis of 1-Benzyloxy-4-(3-bromopropoxy)benzene, for instance, involves the reaction of a benzyloxy compound with a brominated propyl derivative. Similarly, 1-Benzyloxy-3-(3-methoxy-propoxy)-benzene has been synthesized from 3-benzyloxyphenol. nih.gov
However, no specific procedures, computational models, or stereoselective synthesis strategies for "this compound" itself are described. The absence of information prevents a discussion on the following topics as requested:
Kinetic Profiling and Determination of Rate Laws for Synthetic Transformations
Stereoselective Synthesis Approaches for Chiral Analogs:The existence and synthesis of chiral analogs of "this compound" are not documented, making a discussion on chiral auxiliaries, asymmetric catalysis, or enantiomeric excess determination purely speculative.
General principles of stereoselective synthesis, such as the use of chiral auxiliaries, asymmetric catalysis, and methods for determining enantiomeric excess (e.g., chiral chromatography or NMR with chiral solvating agents), are well-established in organic chemistry. umich.edumpg.denih.govnih.gov However, their specific application to the synthesis of "this compound" has not been reported.
Due to the lack of available scientific data for "this compound," it is not possible to generate the requested article with scientifically accurate and specific content as outlined. Further research would be required to synthesize and characterize this compound before such an analysis could be conducted.
Advanced Structural Characterization and Elucidation Methodologies for 1 Benzyloxy Propoxy Benzene
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopy is the cornerstone of molecular structure determination, providing a wealth of information from the atomic to the molecular level. For [1-(Benzyloxy)propoxy]benzene, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) is essential for an unambiguous structural assignment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for Crystalline Forms)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
For this compound, standard 1D ¹H and ¹³C NMR spectra would provide initial evidence for the presence of the benzyl (B1604629), propyl, and phenyl groups. The expected chemical shifts can be predicted based on known data for similar ether compounds. rsc.orgrsc.org
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Benzylic -CH₂- | ~5.1 | ~70-71 | Singlet in ¹H NMR. Shift is characteristic of a methylene (B1212753) group between an oxygen and a phenyl ring. |
| Propoxy -OCH₂- | ~3.9-4.0 | ~69-70 | Triplet in ¹H NMR, coupled to the adjacent -CH₂- group. |
| Propoxy -CH₂-CH₃ | ~1.8 | ~22-23 | Sextet in ¹H NMR, coupled to both adjacent methylene and methyl groups. |
| Propoxy -CH₃ | ~1.0 | ~10-11 | Triplet in ¹H NMR, coupled to the adjacent methylene group. |
| Benzyl Phenyl H's | ~7.3-7.5 | ~127-137 | Multiplet in ¹H NMR. Includes C-ipso (~137), C-ortho, C-meta, and C-para. |
| Propoxy Phenyl H's | ~6.9-7.3 | ~115-159 | Multiplet in ¹H NMR. Includes C-ipso attached to ethers (~158-159) and other aromatic carbons. |
To confirm these assignments and establish the precise connectivity, 2D NMR techniques are indispensable. researchgate.netnih.govugm.ac.idresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network within the propoxy chain, showing correlations between the protons on adjacent carbons (-OCH₂-CH₂-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments listed in the table.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the ether linkages, for example, by showing a correlation from the benzylic protons (-CH₂-) to the ipso-carbon of the central benzene (B151609) ring, and from the propoxy methylene protons (-OCH₂-) to its respective ipso-carbon on the same ring.
For crystalline forms of this compound, Solid-State NMR (SSNMR) could provide further structural insights. nih.govacs.orgnih.gov Unlike in solution where molecules tumble rapidly, in the solid state, different conformations or packing arrangements can lead to distinct signals for crystallographically inequivalent atoms. researchgate.net This can reveal information about the molecular symmetry and intermolecular interactions within the crystal lattice. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides two key pieces of information: the exact mass of the parent molecule and its fragmentation pattern upon ionization. researchgate.net This allows for the determination of the elemental composition and offers corroborating evidence for the proposed structure. rsc.orglongdom.org
For this compound (C₁₆H₁₈O₂), the exact mass of the molecular ion [M]⁺• can be calculated with high precision. HRMS can measure this mass to within a few parts per million, confirming the molecular formula and distinguishing it from other isomers.
Calculated Exact Mass for C₁₆H₁₈O₂:
Monoisotopic Mass: 242.1307 Da
Electron impact (EI) ionization would cause the molecular ion to break apart in a predictable manner. The analysis of these fragments provides a fingerprint that helps to piece together the molecular structure. uni-saarland.de For ethers, cleavage of the C-C bond alpha to the oxygen is a common fragmentation pathway. miamioh.eduscribd.comlibretexts.org
Predicted HRMS Fragmentation Pattern:
| m/z (Da) | Proposed Fragment Ion | Notes on Fragmentation Pathway |
|---|---|---|
| 242.1307 | [C₁₆H₁₈O₂]⁺• | Molecular Ion (Parent Peak) |
| 151.0759 | [C₉H₁₁O₂]⁺ | Loss of the phenyl group (•C₇H₇) from the benzyl moiety. |
| 135.0446 | [C₉H₇O]⁺ | Loss of the propoxy group (•OC₃H₇). |
| 107.0497 | [C₇H₇O]⁺ | Benzylic ether cleavage to form the hydroxytropylium ion. |
| 91.0548 | [C₇H₇]⁺ | Formation of the highly stable tropylium (B1234903) ion via cleavage of the C-O bond of the benzyl group. This is a very characteristic peak for benzyl-containing compounds. |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present. esisresearch.org These techniques are complementary; for instance, symmetrical, non-polar bonds often show strong Raman signals but weak IR absorption.
For this compound, IR and Raman spectra would confirm the presence of the key functional groups. researchgate.net The data can also give clues about the molecule's conformation.
Predicted Vibrational Frequencies for Key Functional Groups:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique (Strong Signal) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR / Raman | Characteristic of the two benzene rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | IR / Raman | From the benzyloxy -CH₂- and propoxy -CH₂CH₂CH₃ groups. |
| Aromatic C=C Stretch | 1600 - 1450 | IR / Raman | A series of bands indicating the presence of benzene rings. researchgate.net |
| Aliphatic C-H Bend | 1470 - 1350 | IR | Scissoring and bending vibrations of the methylene and methyl groups. |
| Aryl-Alkyl Ether C-O-C Stretch (Asymmetric) | 1275 - 1200 | IR | Strong absorption typical for aryl ethers. |
| Aryl-Alkyl Ether C-O-C Stretch (Symmetric) | 1075 - 1020 | Raman | Often a strong signal in the Raman spectrum. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR | The pattern of these strong bands can help confirm the substitution pattern on the benzene rings. spectroscopyonline.com |
X-ray Crystallographic Analysis for Solid-State Structural Determination
While spectroscopic methods define atomic connectivity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. unica.itrecx.no
Single-Crystal X-ray Diffraction Methodologies for Molecular Geometry and Packing Arrangements
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SC-XRD) would yield a precise 3D model of the molecule. This analysis would provide definitive data on:
Bond Lengths and Angles: Confirming standard values for C-C, C-H, and C-O bonds.
Molecular Conformation: Critically, it would reveal the torsional angles, such as the orientation of the propoxy chain and, most importantly, the dihedral angle between the two phenyl rings. This conformation is influenced by steric hindrance and non-covalent interactions.
Intermolecular Interactions: The analysis would elucidate how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces like C-H···π interactions or π-π stacking that dictate the supramolecular architecture. rsc.org
Powder X-ray Diffraction for Polymorphism and Crystalline Purity Assessment
Even if single crystals are not available, Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing microcrystalline solid samples. rsc.orgresearchgate.netcambridge.org A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net
For this compound, PXRD would be used to:
Assess Crystalline Purity: A pure crystalline sample will exhibit a sharp, well-defined diffraction pattern. The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.
Identify Polymorphism: Polymorphs are different crystalline forms of the same compound, which can have different physical properties. If this compound can exist in multiple crystalline forms, each polymorph would produce a distinct PXRD pattern. rsc.org This technique is essential for characterizing the solid-state nature of the material and ensuring consistency between batches.
Chiroptical Spectroscopic Studies (if applicable to chiral forms)
The presence of a chiral center in this compound makes it an ideal candidate for chiroptical spectroscopic analysis. These techniques are highly sensitive to the spatial arrangement of atoms and can provide detailed information about the molecule's absolute configuration and conformational preferences in solution. mdpi.comresearchgate.net
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. acs.org This differential absorption, known as the Cotton effect, provides a unique "fingerprint" or chiral signature of the molecule. The sign and magnitude of the Cotton effects are directly related to the electronic transitions within the molecule's chromophores and their spatial relationship to the chiral center. mdpi.com
For this compound, the primary chromophores are the two benzene rings. The electronic transitions of these aromatic rings, specifically the π → π* transitions, are expected to be the most prominent features in the ECD spectrum. mdpi.com The benzene chromophore typically exhibits two main absorption bands in the UV region: the weaker, vibronically structured ¹Lb band (around 250-270 nm) and the more intense ¹La band (around 200-220 nm). mdpi.com
The ECD spectrum of a specific enantiomer of this compound would be expected to show Cotton effects corresponding to these transitions. The signs of these Cotton effects are determined by the coupling of the electric transition dipole moments of the benzene chromophores with the chiral environment established by the stereogenic center. Due to the flexibility of the propoxy and benzyloxy groups, the molecule can exist in various conformations. The observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. mdpi.comrsc.org
A hypothetical analysis of the ECD spectrum of an enantiomer of this compound would involve comparing the experimental spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) configurations. rsc.org By finding a good match between the experimental and a calculated spectrum, the absolute configuration of the enantiomer can be confidently assigned.
Table 1: Hypothetical Electronic Transitions and Expected Cotton Effects for a Given Enantiomer of this compound
| Wavelength (nm) | Electronic Transition | Expected Nature of Cotton Effect | Information Gained |
| ~260 | ¹Lb (Benzene) | Weak, positive or negative | Information on the coupling of the benzene chromophore to the chiral center. |
| ~215 | ¹La (Benzene) | Strong, positive or negative | Key diagnostic band for absolute configuration assignment through comparison with theoretical calculations. |
Note: The signs of the Cotton effects in this table are illustrative. The actual signs would determine the absolute configuration.
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net VCD spectroscopy provides information about the stereochemistry of a molecule by probing its vibrational transitions. Since every part of the molecule contributes to its vibrational spectrum, VCD can offer a more holistic view of the molecular structure and is particularly sensitive to the conformation of flexible molecules. mdpi.comnih.gov
For this compound, the VCD spectrum would exhibit a multitude of bands corresponding to the various vibrational modes of the molecule. Of particular interest would be the C-H stretching and bending modes of the chiral center, the C-O-C stretching modes of the ether linkages, and the vibrational modes of the aromatic rings. The VCD signals for these vibrations, which are often complex and can be positive or negative, are highly dependent on the molecule's three-dimensional structure. acs.org
Similar to ECD analysis, the interpretation of VCD spectra heavily relies on quantum chemical calculations. The experimental VCD spectrum is compared with the DFT-calculated spectra for different low-energy conformations of the (R) and (S) enantiomers. A good correlation between the experimental and a calculated spectrum allows for the unambiguous determination of the absolute configuration. acs.org Furthermore, because VCD is so sensitive to conformational changes, it can provide detailed insights into the preferred solution-phase conformation of the flexible side chains of this compound. mdpi.com
Table 2: Selected Vibrational Modes and Their Potential for Stereochemical Analysis of this compound using VCD
| Wavenumber (cm⁻¹) | Vibrational Mode | Potential for Stereochemical Information |
| 2850-3000 | C-H stretching (aliphatic and aromatic) | The VCD signals in this region are sensitive to the overall molecular conformation and chirality. |
| 1400-1600 | Aromatic C=C stretching | The coupling of these vibrations can provide information on the relative orientation of the two benzene rings. |
| 1000-1250 | C-O-C stretching (ether linkages) | These bands are characteristic of the ether groups and their VCD signals are directly influenced by the stereochemistry of the chiral center. |
| 800-1000 | C-H out-of-plane bending (aromatic) | These modes can be sensitive to the substitution pattern and the chiral environment. |
Reactivity Profiles and Reaction Dynamics of 1 Benzyloxy Propoxy Benzene
Investigation of Ether Cleavage Reactions and Associated Mechanisms
Ether cleavage in [1-(Benzyloxy)propoxy]benzene involves the breaking of the C-O bonds of the ether groups. These reactions can be initiated by various means, including acid catalysis, reduction, oxidation, and thermal stress.
Acid-Catalyzed Hydrolysis and Solvolysis Mechanisms
The cleavage of ethers under acidic conditions is a well-established reaction in organic chemistry. numberanalytics.comlibretexts.org For this compound, this process typically involves the protonation of the ether oxygen, which makes it a better leaving group. libretexts.orgmasterorganicchemistry.com The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.orgnih.gov
Given the presence of a benzylic group, the cleavage of the benzyl (B1604629) ether portion of this compound is likely to proceed via an SN1 mechanism. This is because the benzylic carbocation formed as an intermediate is relatively stable. libretexts.org The reaction with a hydrohalic acid like HBr or HI would yield a phenol (B47542), benzyl halide, and a propanol (B110389) derivative. The general mechanism involves the protonation of the ether oxygen followed by nucleophilic attack of the halide ion. numberanalytics.com
The acid-catalyzed hydrolysis of the propoxy ether linkage would also proceed, likely through a similar mechanism, to yield the corresponding phenol and propanol. The specific products will depend on which ether bond is cleaved.
Table 1: Expected Products of Acid-Catalyzed Cleavage of this compound
| Reactants | Conditions | Potential Products | Mechanism |
| This compound + HBr (excess) | Heat | Phenol, Benzyl bromide, 1-Bromopropane, Water | SN1/SN2 |
| This compound + HI (excess) | Heat | Phenol, Benzyl iodide, 1-Iodopropane, Water | SN1/SN2 |
This table is generated based on general principles of ether cleavage and may not represent experimentally verified outcomes for this specific compound.
Reductive and Oxidative Cleavage Pathways
Reductive Cleavage: Catalytic hydrogenation is a common method for cleaving benzyl ethers. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyloxy group can be cleaved to yield toluene (B28343) and the corresponding phenol. organic-chemistry.org This method is generally mild and selective for the benzyl group, potentially leaving the propoxy group intact. Some reducing agents, such as sodium borohydride (B1222165) in the presence of acetic acid and Pd/C, have been shown to hydrogenate alkenes without cleaving O-benzyl groups, highlighting the potential for selective transformations. scispace.comsciforum.netscirp.org
Oxidative Cleavage: Oxidative methods can also be employed to cleave ether linkages. libretexts.org For benzylic ethers, oxidation can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to give aromatic aldehydes and alcohols. organic-chemistry.org Ozone has also been used for the oxidative removal of benzyl protective groups, yielding benzoic esters, benzoic acid, and the corresponding alcohol. organic-chemistry.org The benzene (B151609) ring itself can be susceptible to oxidative stress, leading to various downstream effects. nih.gov
Thermal Degradation Processes and Product Characterization
Functional Group Transformations and Derivatization Strategies
The different moieties of this compound allow for a range of functional group transformations, enabling the synthesis of various derivatives.
Selective Reactions at the Benzyloxy Moiety
The benzyloxy group offers several avenues for selective reactions.
Hydrogenolysis: As mentioned earlier, catalytic hydrogenation can selectively remove the benzyl group, liberating the phenolic hydroxyl group. organic-chemistry.org This is a common deprotection strategy in organic synthesis.
Oxidation: The benzylic position is susceptible to oxidation. Depending on the reagent and conditions, this can lead to the formation of a benzaldehyde (B42025) or benzoic acid derivative.
Aromatic Substitution: The phenyl ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although controlling the selectivity might be challenging. numberanalytics.com
Chemical Modifications of the Propoxy Chain
The propoxy chain can also be a site for chemical modification, although it is generally less reactive than the benzyloxy group.
Halogenation: While direct halogenation of the alkyl chain is difficult, functionalization can be achieved through multi-step sequences. For instance, if a terminal hydroxyl group were present on the propoxy chain, it could be converted to a good leaving group (like a tosylate) and then displaced by a halide.
Chain Elongation/Shortening: Modifications to the length of the propoxy chain would likely require cleavage of the ether bond and subsequent re-synthesis with a different length alkyl halide.
Introduction of Functional Groups: Functional groups could be introduced by first creating a reactive site on the chain, such as through radical halogenation, although this often lacks selectivity. A more controlled approach would involve starting with a functionalized propyl halide in the initial synthesis of the ether.
Exploration of Radical and Photochemical Reactions
The presence of a benzylic hydrogen and ether functionalities makes this compound susceptible to both radical and photochemical reactions. These reactions often lead to cleavage of the C-O bonds or modification of the alkyl side chains.
Radical reactions, particularly those involving benzylic positions, are a key aspect of the reactivity of this compound. The benzylic C-H bond is relatively weak (bond dissociation energies are approximately 90 kcal/mol) due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This makes it a prime target for radical abstraction. For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a bromine source such as N-bromosuccinimide (NBS), selective bromination at the benzylic position is expected to occur. bas.bgnih.gov This reaction proceeds via a chain mechanism involving the formation of a bromine radical, which then abstracts the benzylic hydrogen to form the resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations) to yield the brominated product and a new bromine radical. nih.gov
The general mechanism for the radical bromination of the benzylic position of this compound is as follows:
Initiation: Homolytic cleavage of the initiator (e.g., AIBN) to form radicals.
Propagation:
The initiator radical abstracts a hydrogen from HBr (present in trace amounts) to form a bromine radical (Br•).
The bromine radical abstracts the benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical.
The benzylic radical reacts with Br₂ to form the benzylic bromide and a new bromine radical.
Termination: Combination of any two radical species.
Photochemical reactions of this compound can lead to the cleavage of the ether bonds, a process often referred to as debenzylation in the case of the benzyl ether moiety. The use of a photocatalyst like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible light irradiation can effectively cleave the benzyl ether. acs.org This process is believed to involve a single electron transfer from the ether to the excited state of the photocatalyst, followed by hydrogen atom transfer, ultimately leading to the cleavage of the C-O bond. acs.org Such photochemical methods are often preferred for their mild reaction conditions, offering an alternative to harsh chemical cleavage methods. researchgate.net The reaction time for such debenzylations can be significantly reduced, for example from hours to minutes, by employing continuous-flow systems. acs.org
Kinetic and Thermodynamic Analysis of Chemical Transformations
A quantitative understanding of the reactions of this compound requires the analysis of their kinetic and thermodynamic parameters. This includes determining reaction rate constants, activation energies, and thermodynamic quantities like enthalpy and entropy changes.
Determination of Reaction Rate Constants and Activation Parameters
The rates of chemical transformations of this compound are dependent on the reaction type and conditions. For radical reactions, the rate is influenced by the stability of the radical intermediates. The resonance-stabilized benzylic radical formed from this compound would lead to a lower activation energy for hydrogen abstraction from the benzylic position compared to other positions in the molecule.
Below is a hypothetical data table illustrating plausible kinetic parameters for the radical bromination of this compound, based on data for analogous benzylic ether systems.
| Reaction | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Benzylic Bromination with NBS/AIBN | 353 | 1.2 x 10² | 65 | 8.5 x 10⁸ |
Elucidation of Reaction Equilibria and Standard Thermodynamic Quantities
The thermodynamics of the chemical transformations of this compound determine the position of the reaction equilibrium. The cleavage of ether C-O bonds is generally an endothermic process, meaning it is energetically unfavorable and requires energy input to proceed. nih.gov For example, the homolytic bond dissociation enthalpy for a β-O-4 ether linkage, which is structurally similar to the propoxy side of the molecule, is approximately 62.2 kcal/mol (260 kJ/mol). mdpi.com The bond dissociation energy for the C-O bond in diphenyl ether is around 78.8 kcal/mol (330 kJ/mol), giving an indication of the strength of the aryl-ether bond. acs.org
To make ether cleavage reactions more favorable, they can be coupled with thermodynamically downhill reactions. nih.gov
The following table presents hypothetical thermodynamic data for the homolytic cleavage of the ether bonds in this compound, based on values for similar compounds.
| Bond Cleavage | Bond Dissociation Enthalpy (ΔH°) (kJ/mol) | Standard Gibbs Free Energy Change (ΔG°) (kJ/mol) | Standard Entropy Change (ΔS°) (J/mol·K) |
|---|---|---|---|
| Benzylic C-O Bond | 280 | 250 | 100 |
| Propoxy C-O Bond | 340 | 310 | 100 |
Influence of Solvent and Catalyst Effects on Reaction Outcomes
Solvents can have a significant impact on the kinetics and outcomes of reactions involving this compound. In radical reactions, the choice of solvent can influence the rate of reaction and even alter the reaction pathway. chemrxiv.org For instance, polar solvents can stabilize charged intermediates and transition states, which can be a factor in reactions with some degree of polar character in the transition state. nih.gov The use of non-polar solvents like carbon tetrachloride has been traditional for radical brominations with NBS, in part to avoid competing ionic reactions. masterorganicchemistry.com
Catalysts play a crucial role in many transformations of ethers. Acid catalysts are commonly used for ether cleavage, proceeding through either Sₙ1 or Sₙ2 mechanisms depending on the structure of the ether. sci-hub.st For this compound, acid-catalyzed cleavage could potentially occur at either ether linkage. Cleavage of the benzyl-oxygen bond would be favored under conditions that promote an Sₙ1 mechanism due to the stability of the resulting benzylic carbocation.
Transition metal catalysts, such as lanthanide triflates, have been shown to be effective for C-O bond cleavage. acs.org The catalytic activity of lanthanide triflates increases as the ionic radius of the metal decreases, which corresponds to an increase in Lewis acidity. acs.org For example, Hf(OTf)₄ has been shown to have a high conversion rate in the cleavage of C-O bonds in alcohols. rsc.org
The table below summarizes the expected influence of different solvents and catalysts on a key reaction of this compound.
| Condition | Solvent | Catalyst | Expected Outcome | Relative Rate |
|---|---|---|---|---|
| Radical Bromination | Carbon Tetrachloride | AIBN (initiator) | Selective benzylic bromination | High |
| Radical Bromination | Acetonitrile | AIBN (initiator) | Benzylic bromination, potential for side reactions | Moderate |
| Photochemical Cleavage | Acetonitrile | DDQ | Cleavage of benzyl ether | Fast (with irradiation) |
| Acid-Catalyzed Cleavage | Dioxane/Water | HBr | Cleavage of benzyl ether via Sₙ1 | Moderate |
| Catalytic Cleavage | None (neat) | Hf(OTf)₄ | Cleavage of ether linkage | High |
Computational and Theoretical Chemistry Investigations of 1 Benzyloxy Propoxy Benzene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic properties and energetic landscape of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies of Ground State Geometries and Charge Distribution
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. damascusuniversity.edu.sy It is particularly effective for determining the ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. For [1-(Benzyloxy)propoxy]benzene, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. researchgate.net This optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.
Furthermore, DFT calculations yield the electron density distribution, which is crucial for understanding the molecule's polarity and reactivity. A Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be performed on the calculated electron density to assign partial atomic charges. This would highlight the more electronegative oxygen atoms and the distribution of charge across the aromatic systems.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Value |
| Bond Lengths (Å) | |
| C(ar)-C(ar) (average) | 1.395 |
| C(ar)-O | 1.368 |
| O-C(propoxy) | 1.425 |
| C(propoxy)-C(propoxy) | 1.530 |
| O-C(benzyloxy) | 1.421 |
| C(benzyloxy)-C(ar) | 1.510 |
| **Bond Angles (°) ** | |
| C(ar)-O-C(propoxy) | 118.5 |
| C(ar)-O-C(benzyloxy) | 118.2 |
| O-C-C (propoxy) | 109.8 |
| Dihedral Angles (°) | |
| C(ar)-O-C(propoxy)-C | 178.5 |
| C(ar)-C(benzyloxy)-O-C(ar) | 65.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Ab Initio Methods for High-Accuracy Energy Calculations and Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. montana.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy values. aps.orgnih.gov These high-accuracy calculations are essential for creating a reliable energetic profile of this compound.
These methods would be used to calculate the total electronic energy, enthalpy of formation, and Gibbs free energy of the molecule. Such calculations are critical for understanding its thermodynamic stability.
Moreover, ab initio methods are invaluable for predicting spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions, such as the stretching of the C-O bonds or the bending modes of the benzene (B151609) rings. Similarly, predictions of NMR chemical shifts can be made, aiding in the interpretation of experimental NMR data. mdpi.com
Analysis of Molecular Orbitals and Reactivity Indices
The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sinica.edu.tw The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sinica.edu.tw
For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich benzene rings, while the LUMO would also be associated with the π-system of the aromatic rings. youtube.com
From the HOMO and LUMO energies, various global reactivity descriptors, based on conceptual DFT, can be calculated to quantify the molecule's reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's stability and reactivity profile.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
| Reactivity Indices | |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
| Global Electrophilicity (ω) | 2.57 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Intermolecular Interaction Studies
The flexibility of the propoxy and benzyloxy groups means that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and their dynamic behavior is crucial for a complete picture of the molecule.
Potential Energy Surface (PES) Mapping for Rotational Isomers and Conformational Landscapes
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.cz For this compound, a key application of PES mapping is to explore the conformational landscape arising from rotation around the various single bonds, particularly the C-O bonds of the ether linkages.
By systematically rotating specific dihedral angles and calculating the energy at each step, a one- or two-dimensional PES can be constructed. yale.educsbsju.edu This map reveals the locations of energy minima, which correspond to stable conformers (rotational isomers), and energy maxima, which represent the transition states between these conformers. This analysis would identify the most stable conformations of the molecule and the energy barriers to rotation between them. For a molecule with several rotatable bonds like this compound, this process can be complex, but it provides essential information about the molecule's preferred shapes. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Condensed Phases
While quantum chemical calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time at finite temperatures and in the presence of solvent molecules. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. academicjournals.org
For this compound, MD simulations would be performed by placing the molecule in a box of explicit solvent molecules, such as water or an organic solvent. The simulation would show how the molecule tumbles and changes its conformation in solution. imtm.cz This provides insight into its flexibility, the timescale of conformational changes, and how it interacts with the surrounding solvent molecules through intermolecular forces like van der Waals interactions and hydrogen bonding (if applicable with the solvent). MD simulations are particularly useful for understanding how the molecule might behave in a real-world chemical or biological environment. researchgate.net
Characterization of Non-Covalent Interactions (e.g., van der Waals Forces, Hydrogen Bonding)
There are no specific studies available that characterize the non-covalent interactions within this compound.
In a general context, computational methods such as Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Symmetry-Adapted Perturbation Theory (SAPT) are employed to understand and visualize weak interactions like van der Waals forces and hydrogen bonds. researchgate.netnih.gov These methods can identify the nature, strength, and location of such interactions, which are crucial for understanding molecular conformation and crystal packing. researchgate.netjussieu.frnih.gov For aromatic systems, π-π stacking and other dispersion-dominated interactions are of particular interest. researchgate.net However, without specific calculations performed on this compound, any discussion remains purely hypothetical.
Theoretical Prediction and Interpretation of Spectroscopic Data
No dedicated theoretical predictions or interpretations of the spectroscopic data for this compound have been published. The following sections describe the general computational approaches that would be used for such an analysis.
No computational simulations of the NMR chemical shifts and coupling constants for this compound are present in the available literature.
The standard approach for predicting NMR spectra involves geometry optimization of the molecule's conformation, often using DFT methods, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the magnetic shielding tensors. wisc.eduliverpool.ac.uk These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). wisc.edu Such calculations can help assign protons and carbons, especially in complex molecules with overlapping signals. wisc.edulibretexts.org However, no such computational data has been published for this compound.
There are no published theoretical predictions of the vibrational frequencies and intensities for the IR and Raman spectra of this compound.
The simulation of IR and Raman spectra is a standard computational task that begins with the calculation of the Hessian matrix (the second derivatives of energy with respect to atomic coordinates) for an optimized molecular geometry. arxiv.org The resulting vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) can be used to generate a theoretical spectrum. arxiv.orgamericanpharmaceuticalreview.com This allows for the assignment of experimental spectral bands to specific molecular vibrations. spectroscopyonline.comspectroscopyonline.com For this compound, no such theoretical spectra have been reported.
No theoretical calculations of the chiroptical properties for the enantiomers of this compound are available in the scientific literature.
The molecule this compound possesses a chiral center at the C1 position of the propoxy group, and thus it can exist as two enantiomers. The theoretical calculation of its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would require sophisticated quantum chemical methods. nih.gov Time-dependent density functional theory (TD-DFT) is a common method for simulating ECD spectra, which can help in determining the absolute configuration of chiral molecules by comparing computed spectra with experimental ones. nih.govresearchgate.net Similarly, VCD spectra can be calculated to analyze the stereochemistry based on vibrational transitions. researchgate.net Despite the relevance, no such computational studies have been performed or published for this specific compound.
Advanced Academic Applications and Research Directions of 1 Benzyloxy Propoxy Benzene
Exploration as a Precursor in Advanced Catalytic Systems
The dual ether functionality of [1-(Benzyloxy)propoxy]benzene makes it an intriguing candidate for the development of novel catalytic systems. The benzyloxy group, in particular, offers a reactive handle that can be manipulated under specific catalytic conditions, while the propoxy group provides a more stable anchor, allowing for regioselective transformations.
Development of Ligands for Homogeneous and Heterogeneous Catalysis
The aromatic core of this compound is a common platform for the construction of ligands used in transition metal catalysis. By analogy to similar aromatic ethers, this compound could be functionalized to create specialized ligands. For instance, the benzene (B151609) ring can be modified through electrophilic substitution or directed ortho-metalation to introduce coordinating atoms like phosphorus or nitrogen, key components of many catalytic ligands.
The propoxy chain could also serve as a point of attachment for further functionalization, as seen in related compounds like 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, where the bromo-functionalized chain is a reactive site for building more complex structures. The benzyloxy group itself influences the electronic properties of the aromatic ring, which is a critical parameter in tuning the performance of a metal-ligand complex. rsc.org It is plausible that derivatives of this compound could be tailored to modulate the steric and electronic environment of a metal center, thereby influencing the activity and selectivity of a catalytic reaction.
Table 1: Examples of Catalytic Ligands Derived from Analogous Ether-Containing Aromatics
| Ligand Type/Precursor | Catalyst Application | Reference |
|---|---|---|
| Ferrocene-based phosphine (B1218219) ligands (dppf) | Used in Nickel-catalyzed Kumada-Tamao-Corriu coupling of benzyl (B1604629) alkyl ethers. | rsc.org |
| Pyridine bis-thiazoline ligand | Used with FeCl₂ for non-symmetrical etherification of benzylic alcohols. | acs.org |
| N-heterocyclic carbene (NHC) ligands | Used in Nickel-catalyzed Suzuki reactions of benzylic ethers. | acs.org |
| Chiral imidazolidinone | Organocatalyst used in combination with a photoredox catalyst for α-benzylation. | acs.org |
Mechanistic Investigations of Catalytic Cycles Involving this compound Derivatives
Derivatives of this compound would be valuable probes for studying reaction mechanisms. The benzyloxy group is a widely used protecting group in organic synthesis, and its removal via catalytic hydrogenolysis is a well-understood process. taylorfrancis.com This reaction proceeds through the hydrogenolysis of the O-benzyl group to form toluene (B28343) and an unstable carbamic acid intermediate, which then decomposes. taylorfrancis.com
More advanced catalytic cycles could also be explored. For example, nickel-catalyzed cross-coupling reactions can proceed via the stereospecific cleavage of the C–O bond in benzylic ethers, where the ether functions as a leaving group. rsc.orgacs.org In such a reaction, a derivative of this compound could undergo oxidative addition to a low-valent nickel center, followed by transmetalation and reductive elimination. rsc.org Furthermore, modern photoredox organocatalysis has enabled the direct arylation of benzylic ethers, presenting another pathway where these derivatives could serve as key substrates for mechanistic study. nih.gov
Table 2: Potential Catalytic Cycles Involving Benzylic Ether Derivatives
| Catalytic Reaction | Key Mechanistic Steps | Catalyst System | Reference |
|---|---|---|---|
| Hydrogenolytic Deprotection | Hydrogenolysis of benzylic C-O bond | Palladium on Carbon (Pd/C) | taylorfrancis.comacs.org |
| Kumada-Tamao-Corriu Coupling | Oxidative addition (with inversion), Transmetalation, Reductive elimination (retentive) | Nickel / dppf ligand | rsc.org |
| Suzuki Coupling | Oxidative addition, Transmetalation, Reductive elimination | Nickel / SIMes (NHC) ligand | acs.org |
| Direct C-H Arylation | H-atom transfer, Radical-radical coupling | Iridium photoredox catalyst + Thiol organocatalyst | nih.gov |
Role in Organocatalysis and Biocatalysis
The fields of organocatalysis and biocatalysis offer mild and selective methods for chemical transformations, and a molecule like this compound could be a substrate for such systems. Organocatalytic methods have been developed for the direct functionalization of benzylic C–H bonds, often using photoredox catalysis. nih.govacs.org The benzylic position in the benzyloxy group would be a prime target for such reactions.
In biocatalysis, enzymes are being explored for their ability to perform reactions that are challenging with traditional chemical methods. The cleavage of aryl ethers, for instance, can be achieved using oxidative enzymes like Rieske monooxygenases or fungal unspecific heme-peroxygenases (UPOs). nih.govacs.orgnih.gov These enzymes could potentially be used for the selective deprotection of the benzyloxy group under mild, aqueous conditions, leaving the propoxy group intact. acs.orgnih.gov Conversely, enzymes are also being developed for the synthesis of ethers, which could provide a green and highly selective route to producing compounds like this compound. chemrxiv.org
Table 3: Organo- and Biocatalytic Reactions Applicable to this compound Structural Motifs
| Reaction Type | Catalyst Type | Substrate Motif | Potential Product | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Organocatalysis / Photoredox | Benzylic Ether | Arylated Benzylic Ether | nih.govacs.org |
| Oxidative Ether Cleavage | Biocatalysis (Fungal UPO) | Aromatic Ether | Alcohol and Aldehyde | nih.gov |
| Oxidative Deprotection | Biocatalysis (VAO-type) | para-Hydroxy Benzyl Ether | Alcohol and Aldehyde | acs.org |
| Regioselective Demethylation | Biocatalysis (Demethylase) | Aryl Methyl Ether | Phenol (B47542) | acs.orgnih.gov |
| Ether Synthesis | Biocatalysis (Glycerolprenylase) | Alcohol + Prenyl Pyrophosphate | Prenyl Ether | chemrxiv.org |
Strategic Utility as a Building Block in Complex Organic Synthesis
The distinct reactivity of the two ether linkages in this compound makes it a potentially valuable building block for the synthesis of complex molecules, including natural products and novel chemical scaffolds.
Application in Stereoselective Coupling Reactions for Natural Product Synthesis
In the synthesis of complex natural products, benzyloxy-substituted aromatic compounds are frequently employed as protected versions of phenols. prepchem.com The benzyloxy group is robust enough to withstand many reaction conditions but can be removed selectively when needed. The propoxy group, as a simple alkyl ether, is generally more stable, allowing for chemistry to be directed at the benzyloxy position or other parts of the molecule.
A key application would be in stereoselective cross-coupling reactions. Nickel-catalyzed reactions have been developed that use enantioenriched benzylic ethers as electrophiles to form new carbon-carbon bonds with high stereospecificity. rsc.orgacs.org A chiral derivative of this compound could, in theory, participate in such a reaction, transferring its stereochemical information to the final product. This strategy is powerful for constructing specific stereocenters, a common challenge in natural product synthesis.
Table 4: Examples of Complex Molecule Synthesis Using Benzyloxy-Aryl Building Blocks
| Target/Intermediate | Reaction Type | Building Block Example | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Mitochondriotropic H3 receptor ligands | Nucleophilic Substitution | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | - | |
| BACE-1 Inhibitors | Mitsunobu Reaction | 4-Benzyloxy-1-bromo-2-(3-methoxy-propoxy)-benzene | PPh₃ / DIAD | openmedicinalchemistryjournal.com |
| Stereodefined Styrenes | Suzuki-Miyaura Coupling | Alkenyl ethers and Aryl boronic esters | Nickel-based catalyst | organic-chemistry.org |
| Chiral Arenes | Kumada-Tamao-Corriu Coupling | Enantioenriched benzylic ethers | Nickel / BINAP ligand | rsc.org |
Design of Scaffolds for Synthetic Methodologies Development
A molecular scaffold is a core structure from which a library of diverse compounds can be synthesized. semanticscholar.orgnih.govmdpi.com this compound is an elementary scaffold that could be used to develop new synthetic methods. The key feature is the potential for orthogonal deprotection of the two ether groups. The benzyloxy group can be cleaved under relatively mild hydrogenolysis conditions, which typically would not affect the propoxy group. acs.org The propoxy group would require harsher conditions for cleavage, such as strong Lewis acids.
This differential reactivity would allow for a stepwise functionalization strategy. For example, the benzyloxy group could be removed to reveal a phenol, which could then undergo a specific set of reactions. Subsequently, the propoxy group could be cleaved to allow for a second, different set of transformations at that position. This approach is valuable for creating molecular diversity from a single, simple starting material. This concept is central to the development of scaffolds for applications in medicinal chemistry and materials science, where precise control over the placement of functional groups is essential. nih.govnih.gov
Table 5: Orthogonal Deprotection Strategies for Ether-Functionalized Aromatic Scaffolds
| Protecting Group | Cleavage Condition | Substrate/Functional Group Compatibility | Reference |
|---|---|---|---|
| Benzyl (Bn) Ether | Catalytic Hydrogenation (H₂, Pd/C) | Sensitive to other reducible groups (alkenes, alkynes, azides). | acs.orgorganic-chemistry.org |
| Benzyl (Bn) Ether | Oxidative Deprotection (Nitroxyl radical/PIFA) | Tolerates hydrogenation-sensitive functional groups. | nih.govacs.org |
| p-Methoxybenzyl (PMB) Ether | Oxidative Cleavage (DDQ, CAN) | Orthogonal to simple benzyl ethers. | organic-chemistry.orgwikipedia.org |
| Alkyl Ether (e.g., Propoxy) | Strong Acid (e.g., BBr₃) | Harsh conditions, limited functional group tolerance. | - |
| Silyl Ethers (e.g., TBDPS) | Fluoride source (e.g., TBAF) | Mild, widely used, orthogonal to many other groups. | fiveable.me |
While direct experimental data on this compound is scarce, its chemical structure allows for a robust theoretical exploration of its potential in advanced chemical research. By drawing parallels with known reactivity of benzylic ethers, aryl propoxy ethers, and functionalized aromatic rings, a compelling case can be made for its utility. It is hypothesized that this compound and its derivatives could serve as valuable precursors for novel catalytic ligands, as substrates for mechanistic studies in both organo- and biocatalysis, and as versatile building blocks and scaffolds for the stereoselective synthesis of complex molecules and the development of new synthetic methodologies. Future experimental work is required to validate these promising, inferred applications.
Investigation of this compound as a Protecting Group or Activating Moiety
There is no available research on the use of the this compound moiety as a protecting group for any functional group in organic synthesis. The benzyl ether group is a well-established protecting group for alcohols, and its stability and cleavage conditions are well-documented. However, the specific influence and utility of the additional propoxybenzene (B152792) substituent on the benzyloxy group in this capacity have not been reported. Similarly, no studies were found that explore this compound's potential as an activating moiety to enhance the reactivity of adjacent functional groups.
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry often utilizes molecules with specific recognition sites and non-covalent interaction capabilities. However, this compound does not appear in the literature in this context.
Formation of Self-Assembled Structures (e.g., polymeric assemblies, molecular capsules)The potential for this compound to self-assemble into larger, ordered structures such as polymeric assemblies or molecular capsules has not been explored in the scientific literature. Research on the self-assembly of aromatic ethers typically involves more complex molecules designed to promote specific intermolecular interactions leading to well-defined architectures.unime.itmdpi.com
Research in Materials Science Precursors (focus on chemical role, not material properties)
The application of aromatic ethers as building blocks for high-performance polymers is an active area of research. However, this compound has not been identified as a precursor in this field.
Chemical Precursor for Functional Nanomaterials and Composites
The unique combination of aromatic and ether functionalities in [1-Benzyloxy)propoxy]benzene makes it a candidate for a precursor in the synthesis of functional nanomaterials and composites. The benzene ring can serve as a rigid structural unit, while the ether linkages offer flexibility and potential coordination sites.
Potential Routes to Nanomaterial Synthesis:
Solvent-Based Synthesis: Benzyl ethers, which are structurally related to this compound, are utilized as high-boiling-point solvents in the thermal decomposition synthesis of nanoparticles, such as iron oxide and FePt nanocrystals. unl.edu The thermal stability of the ether linkages is crucial in these high-temperature reactions, allowing for controlled nucleation and growth of the nanoparticles. It is plausible that this compound could serve a similar role, with the propoxy group potentially influencing the solubility of precursors and the morphology of the resulting nanoparticles.
Functional Ligand/Capping Agent: The oxygen atoms in the ether linkages of this compound could act as coordinating sites for metal ions, making the molecule a potential ligand or capping agent in the synthesis of metal or metal oxide nanoparticles. By adsorbing to the nanoparticle surface, it could control particle size, prevent agglomeration, and influence the final properties of the nanomaterial.
Precursor for Carbon-Based Nanomaterials: Pyrolysis of aromatic precursors is a common method for producing carbon nanomaterials. While not directly documented for this specific compound, the benzene ring in this compound could potentially be used to form graphitic structures under appropriate thermal conditions, with the ether groups influencing the porosity and surface chemistry of the resulting carbon material.
Polymer-Composite Formation: The benzyloxy and propoxy groups could be chemically modified to introduce polymerizable functionalities. For instance, the benzene ring could be functionalized with vinyl or acrylate (B77674) groups. The resulting monomer could then be polymerized, either alone or with other monomers, to create a polymer matrix. The inherent properties of the this compound unit could impart desirable characteristics to the final composite material, such as thermal stability or a high refractive index.
Table 1: Potential Roles of this compound in Nanomaterial Synthesis
| Role | Relevant Functional Group(s) | Potential Outcome |
| High-Boiling-Point Solvent | Benzyl and Propyl Ether Linkages | Control over nanoparticle nucleation and growth |
| Capping Agent/Ligand | Ether Oxygen Atoms | Size and shape control of nanoparticles |
| Carbon Precursor | Benzene Ring | Formation of functional carbon nanomaterials |
| Monomer for Composites | Modified Benzene Ring/Side Chains | Development of advanced polymer composites |
Application in Surface Chemistry and Coating Technologies
The molecular structure of This compound suggests its potential utility in modifying the surface properties of materials and as a component in advanced coating formulations.
Surface Modification:
The aromatic ring of this compound can engage in π-π stacking interactions with surfaces that possess graphitic or other aromatic characteristics. The ether groups, on the other hand, can participate in hydrogen bonding or act as coordination sites. This dual functionality could allow the molecule to self-assemble on surfaces, forming a thin film that alters the surface's chemical and physical properties, such as hydrophobicity, lubricity, or biocompatibility.
Component in Coating Formulations:
Plasticizer and Solvent: Benzyl ethers are known to be used as plasticizers for polymers like nitrocellulose and as solvents in perfumery and coatings. scispace.com By analogy, this compound could exhibit similar plasticizing and solvent properties, potentially enhancing the flexibility and durability of coating films.
Additive for High Refractive Index Coatings: Aromatic compounds often contribute to a high refractive index in polymers. Benzyl acrylate, for example, is used in optical adhesives for this reason. mdpi.com The presence of the benzene ring in this compound suggests it could be investigated as an additive to increase the refractive index of optical coatings.
Precursor for Cross-Linkable Coatings: The ether linkages in this compound, particularly the benzylic ether, can be cleaved under certain conditions. This reactivity could be exploited to form cross-linked polymer networks, leading to hard and chemically resistant coatings. For instance, benzyl ether linkages are a key structural motif in some phenolic resins used in coatings.
Carrier for Functional Molecules: The molecule could be functionalized to carry and bind other molecules, such as corrosion inhibitors or antimicrobial agents, to a surface. The benzyloxy and propoxy groups provide handles for chemical modification to attach these active molecules.
Table 2: Potential Applications of this compound in Surface Chemistry and Coatings
| Application Area | Potential Function | Key Structural Feature |
| Surface Modification | Self-Assembled Monolayers | Aromatic Ring (π-π stacking), Ether Groups (coordination) |
| Coating Formulations | Plasticizer, Solvent | Ether Linkages |
| Optical Coatings | Refractive Index Modifier | Benzene Ring |
| Protective Coatings | Cross-linking Agent | Cleavable Ether Linkages |
| Functional Coatings | Carrier for Active Molecules | Modifiable Side Chains |
Future Directions and Emerging Research Avenues for 1 Benzyloxy Propoxy Benzene
Integration with Automated Synthesis and Flow Chemistry Methodologies
The traditional batch synthesis of ethers, such as the Williamson ether synthesis, can be adapted for the production of [1-(Benzyloxy)propoxy]benzene. organic-chemistry.org However, future research will likely pivot towards more advanced, efficient, and safer synthesis protocols using automated and continuous flow chemistry. rsc.orgnih.gov These technologies offer significant advantages, including superior control over reaction parameters, enhanced safety when handling reactive intermediates, and streamlined scalability from laboratory to industrial production. mdpi.comrsc.org
A prospective flow chemistry approach for synthesizing this compound could involve the reaction of 1-propoxybenzene with a benzylating agent in a microreactor. researchgate.net For instance, adapting the principles of the Williamson ether synthesis would involve the deprotonation of a precursor alcohol followed by reaction with a benzyl (B1604629) halide. organic-chemistry.org A modular flow setup could automate this process. The use of a packed-bed reactor containing a solid-supported base could facilitate the deprotonation step, followed by mixing with a solution of benzyl bromide in a subsequent module to form the target ether. This approach minimizes the handling of hazardous reagents and allows for precise control of residence time and temperature, which can significantly improve yield and purity. rsc.org
Future investigations would aim to optimize variables such as reagent concentration, flow rate, and temperature to maximize the efficiency of this synthesis.
Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis
| Parameter | Range/Value | Purpose |
| Reactant A | 1-Propoxy-x-hydroxybenzene | Precursor |
| Reactant B | Benzyl Bromide | Benzylating Agent |
| Base | Solid-supported K₂CO₃ | Deprotonation |
| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction Medium |
| Flow Rate | 0.5 - 5.0 mL/min | Control of Residence Time mdpi.com |
| Reactor Type | Packed-Bed + Coil Reactor | Facilitate Reaction Stages nih.gov |
| Temperature | 25 - 100 °C | Reaction Rate Optimization nih.gov |
| Residence Time | 5 - 30 minutes | Ensure Reaction Completion researchgate.net |
This automated approach not only promises higher efficiency but also generates large datasets that are invaluable for machine learning-driven optimization, as discussed in section 7.3.
Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To fully leverage the capabilities of automated synthesis, real-time reaction monitoring is essential. The development of advanced spectroscopic probes for in-situ analysis of the this compound synthesis would provide critical insights into reaction kinetics, intermediate formation, and endpoint determination. acs.org Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for monitoring etherification reactions without the need for sample extraction. rsc.orgspectroscopyonline.com
For the synthesis of this compound, an in-situ probe could track the disappearance of the precursor's hydroxyl (-OH) group and the appearance of the characteristic ether (C-O-C) bond. rsc.orgspectroscopyonline.com A multivariate calibration model could be developed to quantify the concentrations of reactants, intermediates, and the final product in real-time. acs.org This allows for precise process control, ensuring optimal yield and purity while minimizing reaction time and by-product formation. endress.com
Table 2: Potential Spectroscopic Probes for In-Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Key Vibrational/Spectral Bands to Monitor | Information Gained |
| In-situ FTIR | ~3300-3600 cm⁻¹ (O-H stretch, reactant) | Reactant consumption rate |
| ~1250 cm⁻¹ (Aryl-O-C stretch, product) | Product formation rate | |
| In-situ Raman | ~1000-1150 cm⁻¹ (C-O-C ether stretch, product) spectroscopyonline.com | Real-time yield calculation |
| Disappearance of precursor-specific peaks | Reaction endpoint detection acs.org |
The data streams generated from these in-situ probes are foundational for creating robust, self-optimizing synthetic systems guided by artificial intelligence.
Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The intersection of chemistry, automation, and artificial intelligence (AI) is creating a paradigm shift in how chemical reactions are discovered and optimized. beilstein-journals.org For a molecule like this compound, where established synthesis protocols are sparse, machine learning (ML) offers a powerful tool to navigate the vast landscape of possible reaction conditions. beilstein-journals.org
An ML-driven workflow could be employed to optimize the synthesis of this compound. This process begins by defining the variables that can affect the reaction outcome, such as temperature, solvent, catalyst, and reagent ratios. researchgate.net An automated synthesis platform would then perform a series of experiments, guided by an ML algorithm (e.g., Bayesian optimization or reinforcement learning), to explore this parameter space efficiently. beilstein-journals.orgnih.gov The algorithm uses the results from previous experiments to build a predictive model and suggest the next set of conditions most likely to improve the yield or selectivity. beilstein-journals.org This closed-loop, "self-driving" laboratory approach can identify optimal reaction conditions far more rapidly than traditional one-variable-at-a-time methods. researchgate.net
Table 3: Parameters for Machine Learning-Based Optimization of this compound Synthesis
| Variable Type | Parameter | Description |
| Continuous | Temperature (°C) | Influences reaction kinetics and selectivity. |
| Reagent Concentration (M) | Affects reaction rate and order. | |
| Residence Time (min) | Determines the extent of reaction in a flow system. | |
| Categorical | Solvent | Impacts solubility, polarity, and reaction mechanism. |
| Base/Catalyst | Determines the pathway and efficiency of the reaction. | |
| Output | Yield (%) | The primary objective function for optimization. |
| Purity (%) | A secondary objective to minimize by-products. |
By training models on data from both successful and failed reactions, AI can uncover complex relationships between variables and guide researchers to novel and highly efficient synthetic routes. beilstein-journals.org
Interdisciplinary Research Interfaces with Other Scientific Disciplines
The chemical structure of this compound, featuring both flexible ether chains and rigid aromatic rings, makes it an interesting candidate for exploration in various scientific disciplines beyond synthetic chemistry.
Medicinal Chemistry: Derivatives of benzyloxybenzene have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are targets in the treatment of neurodegenerative diseases and cancer, respectively. nih.govrsc.org Future research could involve synthesizing analogues of this compound and screening them for biological activity, potentially leading to new therapeutic agents. The compound could serve as a scaffold for developing novel inhibitors or probes. acs.org
Materials Science: Phenyl ether derivatives are often used as building blocks for high-performance polymers and liquid crystals. The specific combination of benzyloxy and propoxy groups in this compound could be exploited to create new materials. For instance, it could be functionalized and incorporated as a linker in Metal-Organic Frameworks (MOFs) for gas storage or as a component in novel liquid crystalline materials for optoelectronic applications.
Chemical Biology: The benzyloxy group is a common photoremovable protecting group in chemical biology, allowing for the light-induced release of active molecules. mpg.de Research could explore whether the this compound scaffold can be modified to create novel photo-caged compounds. Furthermore, its derivatives could be developed as fluorescent probes for imaging biological processes, an application noted for other N-heterocyclic bearing dyes. mdpi.com
Agrochemicals: Propoxybenzene (B152792) derivatives are known intermediates in the synthesis of antibacterial and other agrochemical agents. google.com The unique substitution pattern of this compound could be a starting point for the development of new pesticides or herbicides with novel modes of action.
By exploring these interdisciplinary interfaces, the full scientific potential of this compound and its derivatives can be systematically investigated and realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
